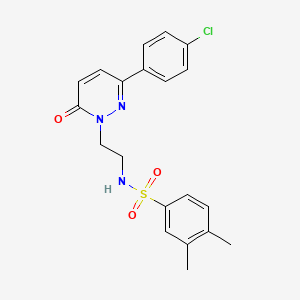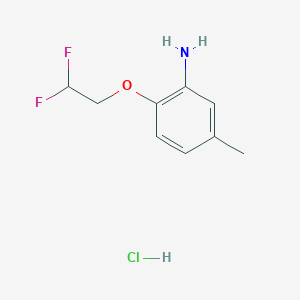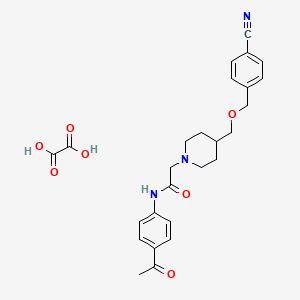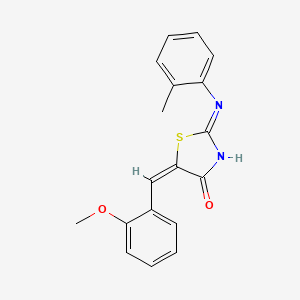
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as chlorophenyl, sulfonamide, and pyridazinone are recurrent in the literature, suggesting that the compound may exhibit similar properties and reactivity patterns as those described in the papers .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For instance, the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide was achieved by reacting 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media . Similarly, the synthesis of other sulfonamide derivatives, such as those described in the papers, often involves the use of protective groups, base-mediated reactions, and subsequent deprotection steps . These methods could potentially be adapted for the synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic techniques such as H-NMR, IR, and mass spectrometry . X-ray diffraction studies provide detailed insights into the crystal structures, revealing how molecules are linked into dimers or form inclusion compounds with solvents such as water . The molecular structure of the compound would likely exhibit similar characteristics, with potential hydrogen bonding and dimer formation.
Chemical Reactions Analysis
Sulfonamide compounds participate in various chemical reactions. For example, ortho lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds can yield a range of products including carbinols, imines, amides, and acids . N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylation reagents, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry . The compound of interest may also undergo similar reactions, contributing to its potential as a synthetic intermediate or a reagent in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro or chloro substituents can affect the acidity of the sulfonamide hydrogen, solubility, and reactivity . The pyridazinone ring, as seen in related compounds, may confer additional stability or reactivity due to its aromatic character and the presence of a carbonyl group . The compound N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide would likely exhibit properties consistent with these observations, including potential biological activity as suggested by the high therapeutic index of related compounds .
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
The compound's relevance to scientific research can be likened to the study of antioxidants and their capacity in various fields, including food engineering and medicine. For instance, the ABTS/PP decolorization assay, a prevalent method for determining antioxidant capacity, highlights the intricate reaction pathways antioxidants may undergo. Some antioxidants can form coupling adducts, whereas others oxidize without coupling, indicating specific reactions for certain antioxidants. This depth of chemical interaction underscores the compound's potential utility in elucidating antioxidant reactions and applications in scientific research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Analytical Methods in Determining Antioxidant Activity
The compound's significance is further mirrored in the critical analysis of tests used to determine antioxidant activity, which involves a variety of chemical reactions and detection mechanisms. This comprehensive review of methods, such as ORAC, HORAC, and DPPH, provides a basis for understanding how compounds interact with antioxidants, offering a window into their potential research applications and the need for such compounds in enhancing analytical accuracy and applicability in antioxidant activity determination (Munteanu & Apetrei, 2021).
Electrochemical Surface Finishing and Energy Storage
In the realm of electrochemical technology, the compound's research applications are akin to the exploration of Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage. This review underscores the evolving research landscape and the potential of compounds in facilitating advancements in electrochemical applications, highlighting the compound's relevance in scientific research exploring novel materials and methods for energy storage and surface finishing technologies (Tsuda, Stafford, & Hussey, 2017).
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-3-8-18(13-15(14)2)28(26,27)22-11-12-24-20(25)10-9-19(23-24)16-4-6-17(21)7-5-16/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCYNMLCNDWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
![N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530846.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)





![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)
![N-(3,4-dimethylphenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2530860.png)